molecular formula C26H20ClN5O2 B11135108 N-benzyl-7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-benzyl-7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11135108
M. Wt: 469.9 g/mol
InChI Key: KXEBYNMUVRXEII-UHFFFAOYSA-N
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Description

N-benzyl-1-(4-chlorobenzyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that includes benzyl and chlorobenzyl groups, an imino group, and a dipyrido[1,2-a:2’,3’-d]pyrimidine core

Preparation Methods

The synthesis of N-benzyl-1-(4-chlorobenzyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the dipyrido[1,2-a2’,3’-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyl and chlorobenzyl groups: These groups can be introduced via nucleophilic substitution reactions.

    Formation of the imino and carboxamide groups: These functional groups can be introduced through condensation reactions with suitable reagents.

Industrial production methods for this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

N-benzyl-1-(4-chlorobenzyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and chlorobenzyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-benzyl-1-(4-chlorobenzyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-chlorobenzyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

N-benzyl-1-(4-chlorobenzyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and applications.

Properties

Molecular Formula

C26H20ClN5O2

Molecular Weight

469.9 g/mol

IUPAC Name

N-benzyl-7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C26H20ClN5O2/c27-19-11-9-18(10-12-19)16-32-23(28)20(25(33)29-15-17-6-2-1-3-7-17)14-21-24(32)30-22-8-4-5-13-31(22)26(21)34/h1-14,28H,15-16H2,(H,29,33)

InChI Key

KXEBYNMUVRXEII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=C(C=C5)Cl

Origin of Product

United States

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